molecular formula C22H24BrNO5S B15037859 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15037859
M. Wt: 494.4 g/mol
InChI Key: RFJBSTFMHFILTR-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a brominated aromatic ring, a piperidine moiety, and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Formation of Piperidin-1-ylcarbonothioyl Group: This step involves the reaction of piperidine with carbon disulfide and an appropriate activating agent to form the piperidin-1-ylcarbonothioyl group.

    Esterification: The final step involves the esterification of the brominated aromatic compound with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonothioyl group, converting it to a thiol or further to a sulfide.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis:

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The piperidine moiety may interact with neurotransmitter receptors, while the brominated aromatic ring and trimethoxybenzoate group could participate in hydrophobic interactions and hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(piperidin-1-ylcarbonyl)phenyl 3,4,5-trimethoxybenzoate: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate: Lacks the methoxy groups on the benzoate ring.

    4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxyphenyl acetate: Contains an acetate group instead of a benzoate group.

Uniqueness

The presence of the carbonothioyl group in 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate imparts unique chemical reactivity, making it distinct from its analogs. This functional group can participate in specific chemical reactions that are not possible with carbonyl or other groups, providing opportunities for novel synthetic transformations and applications.

Properties

Molecular Formula

C22H24BrNO5S

Molecular Weight

494.4 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H24BrNO5S/c1-26-18-11-14(12-19(27-2)20(18)28-3)22(25)29-17-8-7-15(23)13-16(17)21(30)24-9-5-4-6-10-24/h7-8,11-13H,4-6,9-10H2,1-3H3

InChI Key

RFJBSTFMHFILTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCCCC3

Origin of Product

United States

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